Cas no 100866-13-5 (2-(Pyridin-4-yl)-1-(p-tolyl)ethanone)

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
- 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE,
- Ethanone,1-(4-methylphenyl)-2-(4-pyridinyl)-
- 1-(4-methylphenyl)-2-pyridin-4-ylethanone
- 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE
- 2-(pyridin-4-yl)-1-p-tolylethanone
- 1-(4-METHYLPHENYL)-2-(PYRIDIN-4-YL)ETHAN-1-ONE
- AB18193
- AX8027104
- AB0034385
- ST2416240
- X8531
- 2-(pyridin-4-yl)-1-(p-tolyl)ethan-1-one
- 1-(4-me
- AKOS011843551
- DTXSID30463725
- A897313
- ETHANONE, 1-(4-METHYLPHENYL)-2-(4-PYRIDINYL)-
- SCHEMBL2512740
- FS-3432
- DS-1368
- CS-W006796
- MFCD04114381
- 1-(4-METHYLPHENYL)-2-(4-PYRIDYL)ETHANONE
- 100866-13-5
-
- MDL: MFCD04114381
- Inchi: 1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3
- InChI Key: XUCKHEMSKSGZAI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 211.10000
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: No data available
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 370.5±22.0 °C at 760 mmHg
- Flash Point: 185.4±29.8 °C
- PSA: 29.96000
- LogP: 2.81540
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Room temperature storage
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FS-3432-1MG |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | >95% | 1mg |
2023-09-08 | ||
Key Organics Ltd | FS-3432-5MG |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | >95% | 5mg |
2023-09-08 | ||
eNovation Chemicals LLC | Y0983786-5g |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 95% | 5g |
$400 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0036-5g |
2-Pyridin-4-yl-1-p-tolyl-ethanone |
100866-13-5 | 98% | 5g |
¥6103.27 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0036-250mg |
2-Pyridin-4-yl-1-p-tolyl-ethanone |
100866-13-5 | 98% | 250mg |
¥1092.99 | 2025-01-21 | |
Chemenu | CM174223-1g |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 95+% | 1g |
$85 | 2022-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE602-200mg |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 98% | 200mg |
327.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE602-250mg |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 98% | 250mg |
497CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE602-1g |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 98% | 1g |
988.0CNY | 2021-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36040-250mg |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone |
100866-13-5 | 250mg |
¥366.0 | 2021-09-04 |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Comprehensive Overview
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, with the CAS number 100866-13-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4′-(pyridin-4-yl)-acetophenone, is characterized by its unique structural features, which include a pyridine ring and a p-tolyl group linked by an ethanone moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been extensively studied, with several efficient and scalable methods reported in the literature. One of the most common approaches involves the condensation of 4-acetylpyridine with p-tolylmagnesium bromide, followed by acidic workup to yield the desired product. This method is favored for its high yield and mild reaction conditions, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of its physical properties, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a solid at room temperature with a melting point of approximately 78°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but exhibits limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The biological activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been a subject of extensive research. Studies have shown that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising lead compound for the development of new therapeutic agents. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
Beyond its anti-inflammatory properties, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has also shown potential as an antitumor agent. In a study published in the Cancer Research, researchers found that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways. These findings highlight the potential of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone as a lead compound for the development of novel anticancer drugs.
In addition to its therapeutic applications, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has been explored for its use as a building block in organic synthesis. Its unique structure makes it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For example, it can be readily functionalized through various chemical transformations such as alkylation, arylation, and halogenation reactions. These modifications can introduce additional pharmacophoric groups that enhance the potency and selectivity of the resulting compounds.
The safety profile of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well tolerated at therapeutic doses and does not exhibit significant toxicity to normal cells or tissues. However, as with any new chemical entity, further safety studies are necessary to ensure its safe use in clinical settings.
In conclusion, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS No. 100866-13-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities and favorable safety profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in various medical fields.
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